molecular formula C21H24F2N2O4S B2773823 2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921997-96-8

2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2773823
CAS No.: 921997-96-8
M. Wt: 438.49
InChI Key: DMTOEMMWMRACRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24F2N2O4S and its molecular weight is 438.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical synthesis and characterization of compounds similar to 2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide have been explored in various research contexts. For instance, the synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, involving the tandem cycloaddition between perfluorobut-2-yne dienophile and a row of N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides, highlight the importance of F⋯O interactions in these compounds. Such studies provide insights into the molecular structures and potential interactions of complex benzenesulfonamides (Grudova et al., 2020).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, has shown these compounds to possess significant potential for applications in photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Analytical Chemistry

Studies on the occurrence and extraction of benzenesulfonamide derivatives, including benzotriazole, benzothiazole, and benzenesulfonamide derivatives from environmental samples, have been conducted to assess their presence in various environments due to their widespread industrial and household use. For example, methods based on gas chromatography-mass spectrometry combined with pressurized liquid extraction have been developed to determine these compounds in particulate matter of outdoor air samples, aiding in human exposure assessment and health risk characterization (Maceira, Marcé, & Borrull, 2018).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O4S/c1-13(2)11-25-17-8-6-15(10-18(17)29-12-21(3,4)20(25)26)24-30(27,28)19-9-14(22)5-7-16(19)23/h5-10,13,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTOEMMWMRACRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.